Cas no 1936179-75-7 (1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde)
1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-1622829
- 1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde
- 1936179-75-7
- 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde
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- Inchi: 1S/C9H12N2O/c1-11-6-8(5-10-11)4-9(7-12)2-3-9/h5-7H,2-4H2,1H3
- InChI Key: UAQLBAMQQOCXRW-UHFFFAOYSA-N
- SMILES: O=CC1(CC2C=NN(C)C=2)CC1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 34.9Ų
1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1622829-0.05g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 0.05g |
$1068.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-0.1g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 0.1g |
$1119.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-0.25g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 0.25g |
$1170.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-0.5g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 0.5g |
$1221.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-1g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 1g |
$1272.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-2.5g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 2.5g |
$2492.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-5g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 5g |
$3687.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-10g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 10g |
$5467.0 | 2023-08-31 | ||
| Enamine | EN300-1622829-1.0g |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
1936179-75-7 | 1g |
$0.0 | 2023-06-07 |
1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde
Introduction to 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde (CAS No. 1936179-75-7)
1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1936179-75-7, this molecule represents a unique structural motif characterized by a cyclopropane ring fused with a pyrazole moiety, further functionalized with an aldehyde group. The presence of these distinct structural features not only imparts unique chemical properties but also opens up a myriad of possibilities for its application in drug discovery and synthetic chemistry.
The cyclopropane ring, known for its high ring strain and reactivity, is a key structural element that enhances the molecule's potential as a pharmacophore. This strain can be exploited to facilitate various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The pyrazole ring, on the other hand, is a heterocyclic aromatic compound that is widely recognized for its biological activity. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
The aldehyde functionality at the 1-position of the cyclopropane ring further extends the utility of this compound. Aldehydes are versatile chemical entities that can participate in various reactions such as condensation, oxidation, and reduction, enabling the synthesis of diverse derivatives. This makes 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde a promising scaffold for the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The combination of cyclopropane and pyrazole moieties in 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde aligns well with this trend. Studies have shown that such hybrid structures can exhibit enhanced binding affinity to biological targets, leading to improved pharmacological activity. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding.
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The introduction of the cyclopropane ring can be achieved through various strategies, including cyclopropanation reactions and transition metal-catalyzed cyclizations. Once the cyclopropane core is established, functionalization at the 4-position of the pyrazole ring can be accomplished using palladium-catalyzed cross-coupling reactions or direct arylation techniques. Finally, the aldehyde group is typically introduced through oxidation reactions or formylation processes.
The chemical reactivity of 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde has been extensively explored in recent research. One notable study demonstrated its utility as a precursor for the synthesis of novel bioactive molecules. By reacting this compound with various nucleophiles, researchers have generated a library of pyrazole-based derivatives with potential therapeutic applications. These derivatives have been evaluated for their biological activity using in vitro assays, revealing promising results in terms of anti-inflammatory and anticancer effects.
The structural flexibility offered by the cyclopropane ring allows for further derivatization, enabling the creation of complex molecular architectures. This has led to the development of new synthetic strategies that leverage the unique properties of this compound. For example, transition metal-catalyzed intramolecular cyclizations have been employed to construct more intricate heterocyclic systems. These methodologies not only enhance synthetic efficiency but also provide access to novel scaffolds with enhanced biological activity.
In conclusion, 1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde (CAS No. 1936179-75-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and chemical reactivity make it an attractive scaffold for the development of novel therapeutic agents. Ongoing studies continue to uncover new synthetic pathways and biological applications for this molecule, underscoring its importance in modern drug discovery efforts.
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